ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Overview
Description
Preparation Methods
The synthesis of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves several steps. One common method includes the reaction of an aldehyde with thiosemicarbazide in ethanol at reflux temperature, yielding the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include antibacterial, antifungal, and antiviral activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and thiadiazole rings play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate can be compared with other benzimidazole and thiadiazole derivatives. Similar compounds include:
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds also exhibit various biological activities, such as anti-inflammatory and antitumor effects.
The uniqueness of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE lies in its combined structure, which may offer synergistic effects not observed in individual benzimidazole or thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[5-[2-(1H-benzimidazol-2-ylsulfanyl)butanoylamino]-1,3,4-thiadiazol-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-3-12(26-16-18-10-7-5-6-8-11(10)19-16)15(24)20-17-22-21-13(27-17)9-14(23)25-4-2/h5-8,12H,3-4,9H2,1-2H3,(H,18,19)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIVIAEJQKEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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